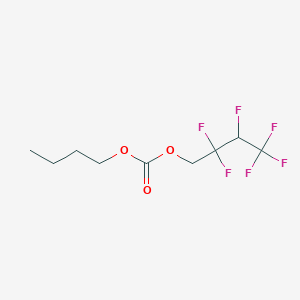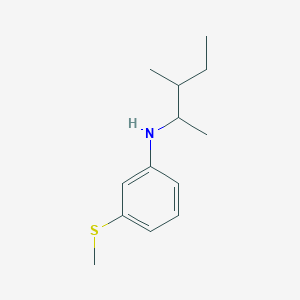
(R)-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-N-((S)-(3,5-二叔丁基-4-甲氧基苯基)(2-(二苯基膦基)苯基)甲基)-N,2-二甲基丙烷-2-亚磺酰胺是一种复杂的有机化合物,以其独特的结构特征和在各个科学研究领域的广泛应用而闻名。该化合物以多种官能团的存在为特征,包括膦基、亚磺酰胺基和甲氧基苯基,这些官能团有助于其反应性和功能性。
准备方法
合成路线和反应条件
(R)-N-((S)-(3,5-二叔丁基-4-甲氧基苯基)(2-(二苯基膦基)苯基)甲基)-N,2-二甲基丙烷-2-亚磺酰胺的合成通常涉及多步有机反应。 一种常见的合成路线包括使用格氏试剂,格氏试剂以其形成碳-碳键的能力而闻名 。反应条件通常需要无水溶剂和惰性气氛,以防止不希望发生的副反应。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用流动微反应器系统,该系统在效率、可扩展性和可持续性方面具有优势 。这些系统允许对反应参数进行精确控制,从而导致更高的产率和最终产品的纯度。
化学反应分析
反应类型
(R)-N-((S)-(3,5-二叔丁基-4-甲氧基苯基)(2-(二苯基膦基)苯基)甲基)-N,2-二甲基丙烷-2-亚磺酰胺会发生各种类型的化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 该反应涉及添加氢气或去除氧气,通常使用氢化铝锂等还原剂。
取代: 该反应涉及用另一种官能团替换一种官能团,通常使用亲核试剂或亲电试剂。
常见试剂和条件
这些反应中常用的试剂包括格氏试剂、有机锂化合物和过渡金属催化剂。反应条件可能会根据所需的转化而有所不同,但通常涉及受控温度、惰性气氛和特定溶剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化反应可能会产生亚砜或砜,而还原反应可能会产生胺或醇。
科学研究应用
(R)-N-((S)-(3,5-二叔丁基-4-甲氧基苯基)(2-(二苯基膦基)苯基)甲基)-N,2-二甲基丙烷-2-亚磺酰胺在科学研究中具有广泛的应用,包括:
化学: 它用作不对称催化中的配体,促进手性产物的形成,并具有高对映选择性.
生物学: 该化合物因其潜在的生物活性而被研究,包括酶抑制和受体结合。
医学: 正在进行研究以探索其作为各种疾病的治疗剂的潜力,包括癌症和神经退行性疾病。
工业: 它用于精细化学品和药物的合成,有助于新材料和药物的开发。
作用机理
(R)-N-((S)-(3,5-二叔丁基-4-甲氧基苯基)(2-(二苯基膦基)苯基)甲基)-N,2-二甲基丙烷-2-亚磺酰胺的作用机制涉及其与特定分子靶标(例如酶或受体)的相互作用。 该化合物的独特结构使其能够以高亲和力与这些靶标结合,调节其活性并导致各种生物效应 。涉及的途径可能包括信号转导、基因表达和代谢调节。
作用机制
The mechanism of action of ®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
类似化合物
®-(+)-(1,1′-联萘-2,2′-二基)双(二苯基膦): 以其在不对称催化中的应用而闻名.
rac-二氯化(1-{[二苯基膦基][2-(二苯基膦基)苯基]甲基}二茂铁-[κ]2P,P')钯(II) 二甲基亚砜二溶剂合物: 用于配位化学和催化.
独特性
(R)-N-((S)-(3,5-二叔丁基-4-甲氧基苯基)(2-(二苯基膦基)苯基)甲基)-N,2-二甲基丙烷-2-亚磺酰胺因其官能团的组合而脱颖而出,这些官能团提供了独特的一组反应性和结合特性。这使其成为各种研究和工业应用中的宝贵工具。
属性
分子式 |
C39H50NO2PS |
|---|---|
分子量 |
627.9 g/mol |
IUPAC 名称 |
N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-diphenylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H50NO2PS/c1-37(2,3)32-26-28(27-33(36(32)42-11)38(4,5)6)35(40(10)44(41)39(7,8)9)31-24-18-19-25-34(31)43(29-20-14-12-15-21-29)30-22-16-13-17-23-30/h12-27,35H,1-11H3/t35-,44?/m0/s1 |
InChI 键 |
SPPWTTTZCGMIIW-FZXGYKHYSA-N |
手性 SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B12089566.png)



![3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B12089586.png)




![4-[2-fluoro-4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B12089607.png)


